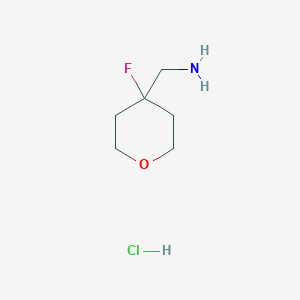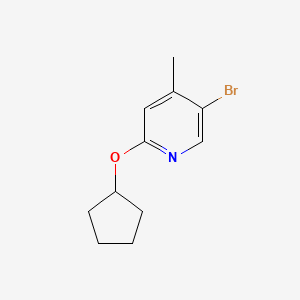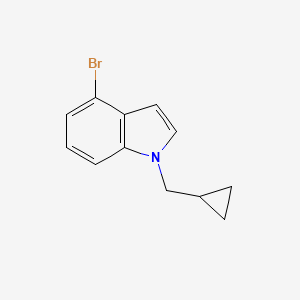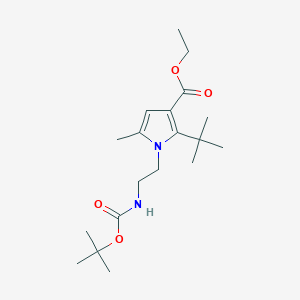
(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Overview
Description
“(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a white to pale yellow crystal with a special odor . It is slightly soluble in water and soluble in organic solvents such as ethanol and ether . The molecular formula is C6H13ClFNO and the molecular weight is 169.62 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1COCCC1(CN)F.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.62 g/mol . It is a white to pale yellow crystal with a special odor . It is slightly soluble in water and soluble in organic solvents such as ethanol and ether .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The 2H-pyran ring system, present in this compound, is a common structural motif in many natural products and pharmaceuticals. Its fluorinated methanamine side chain can be utilized in the synthesis of complex heterocyclic compounds, potentially leading to new drugs with improved pharmacological properties .
Development of Fluorinated Pharmaceuticals
Fluorine atoms are often incorporated into pharmaceuticals to enhance their metabolic stability, bioavailability, and binding affinity. The presence of a fluorine atom in (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride makes it a valuable precursor for the development of fluorinated drugs .
Research in Valence Tautomerism
This compound can serve as a model to study valence tautomerism, a phenomenon where cyclic compounds like 2H-pyrans can exist in equilibrium with their open-chain isomeric forms. Understanding this can lead to insights into the reactivity and stability of pharmaceutical intermediates .
Molecular Probes in Biological Systems
Due to its structural uniqueness, this compound could be modified to create molecular probes. These probes can be used to study biological pathways, enzyme activities, or as markers in imaging techniques to visualize cellular processes .
Reference Standards for Analytical Testing
As a compound with a well-defined structure and properties, it can be used as a reference standard in analytical chemistry. This ensures the accuracy and reliability of pharmaceutical testing by providing a benchmark for comparison .
Material Science Research
The 2H-pyran ring is a versatile building block in material science. It can be used to synthesize novel polymers or organic electronic materials, which could have applications in creating more efficient organic solar cells or light-emitting diodes (LEDs) .
Agricultural Chemistry
Compounds containing the 2H-pyran ring have been explored for their potential use in agricultural chemistry. They could be used to synthesize new pesticides or herbicides with specific action mechanisms, contributing to safer and more effective crop protection strategies .
Chemical Education and Training
This compound can also be used in academic settings as a teaching tool to demonstrate synthetic techniques, analytical methods, and the principles of fluorine chemistry to students and trainees in the field of chemistry .
Future Directions
Mechanism of Action
The compound can be prepared through various methods, one of which is the etherification reaction. Specifically, 4-fluoropyran and methylamine can react under appropriate conditions to produce the target product .
As for its pharmacokinetics, the compound’s predicted density is 1.06±0.1 g/cm3, and its predicted boiling point is 184.0±25.0 °C . These properties might influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thus affecting its bioavailability.
properties
IUPAC Name |
(4-fluorooxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIXTAIATODJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride | |
CAS RN |
1263180-53-5 | |
| Record name | (4-fluorooxan-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)






![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)